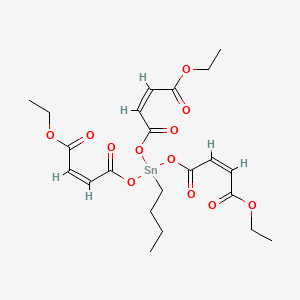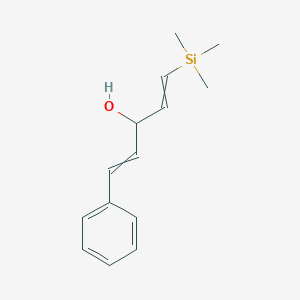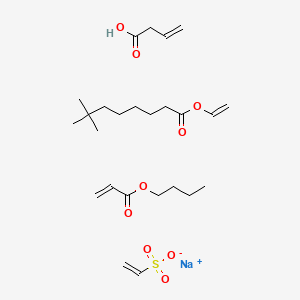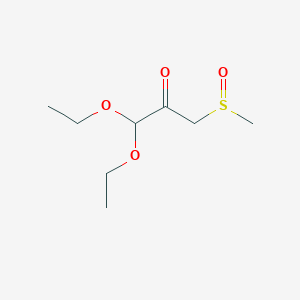
5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a hydroxypropan-2-yl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
The synthesis of 5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazides with carbonyl compounds under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow synthesis or microwave-assisted synthesis, to enhance yield and reduce reaction times. These methods often employ optimized reaction conditions, including temperature, pressure, and solvent selection, to achieve high purity and yield of the desired product.
Analyse Des Réactions Chimiques
5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced oxadiazole products.
Substitution: The hydroxypropan-2-yl group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted oxadiazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound has potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to modulation of biological processes. The hydroxypropan-2-yl group plays a crucial role in binding to the active sites of target proteins, enhancing the compound’s efficacy and selectivity.
Comparaison Avec Des Composés Similaires
5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one can be compared with other similar compounds, such as:
5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazol-3(2H)-one: This compound has a similar structure but differs in the position of the nitrogen atoms in the oxadiazole ring.
5-(2-Hydroxypropan-2-yl)-1,3,4-thiadiazol-2(3H)-one: This compound contains a sulfur atom instead of an oxygen atom in the ring, leading to different chemical properties.
5-(2-Hydroxypropan-2-yl)-1,3,4-triazol-2(3H)-one: This compound has an additional nitrogen atom in the ring, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
86354-17-8 |
|---|---|
Formule moléculaire |
C5H8N2O3 |
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
5-(2-hydroxypropan-2-yl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C5H8N2O3/c1-5(2,9)3-6-7-4(8)10-3/h9H,1-2H3,(H,7,8) |
Clé InChI |
UYYZJVVRHLNEBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NNC(=O)O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)




![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)



